molecular formula C12H8ClNO3 B2597942 4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid CAS No. 72531-60-3

4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2597942
CAS No.: 72531-60-3
M. Wt: 249.65
InChI Key: PSYVROHQCXUFNX-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid is a pyrrole-based compound featuring a carboxylic acid group at the 2nd position and a 4-chlorobenzoyl substituent at the 4th position. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry and organic synthesis.

Properties

IUPAC Name

4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-9-3-1-7(2-4-9)11(15)8-5-10(12(16)17)14-6-8/h1-6,14H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYVROHQCXUFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid typically involves the acylation of a pyrrole derivative with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: Pyrrole-2-carboxylic acid and 4-chlorobenzoyl chloride.

    Reaction Conditions: The reaction is performed in an inert solvent like dichloromethane at room temperature.

    Procedure: Pyrrole-2-carboxylic acid is dissolved in dichloromethane, and triethylamine is added. 4-Chlorobenzoyl chloride is then added dropwise to the reaction mixture. The reaction is stirred for several hours until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of 4-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid.

    Substitution: Formation of 4-(4-substituted benzoyl)-1H-pyrrole-2-carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the potential of pyrrole derivatives, including 4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid, as antimicrobial agents. Research indicates that compounds with a pyrrole structure can exhibit significant activity against various bacterial strains, including drug-resistant strains. For instance, compounds derived from pyrrole-2-carboxamide scaffolds have shown potent anti-tuberculosis (TB) activity, with minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL against Mycobacterium tuberculosis .

Cancer Research
The compound's structure allows for modifications that can enhance its cytotoxic properties against cancer cells. Pyrrole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. For example, studies on similar pyrrole compounds have demonstrated promising results in inhibiting tumor growth in vitro and in vivo, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Synthesis and Structural Modifications

Synthesis Techniques
The synthesis of this compound typically involves the reaction of pyrrole derivatives with chlorobenzoyl chloride under basic conditions. This method has been optimized to yield high purity and yield, making it suitable for further applications in drug development .

Structure-Activity Relationship (SAR) Studies
SAR studies have been crucial in understanding how modifications to the pyrrole ring influence biological activity. For example, substituents at various positions on the pyrrole ring can significantly alter the compound's potency against specific targets such as bacterial enzymes or cancer cell receptors .

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoyl Pyrrole Derivatives

1-(4-Carboxybutyl)-4-(4-(Substituted Benzyloxy)Phenyl)-1H-pyrrole-2-carboxylic Acid Derivatives (e.g., Compound 7d)
  • Structure : These derivatives feature a 4-carboxybutyl chain at position 1 and a substituted benzyloxy group at position 4 of the phenyl ring.
  • Biological Activity : Compound 7d exhibited antimycobacterial activity against Mycobacterium tuberculosis H37Rv with a MIC of 12.5 µg/mL, attributed to inhibition of the FabH enzyme in the mycolic acid pathway .
  • Key Difference : The presence of a benzyloxy group instead of a chlorobenzoyl group may alter steric interactions with the FabH active site.
4-(4-Methylbenzoyl)-1H-pyrrole-2-carboxylic Acid
  • Structure : Substitutes the 4-chlorobenzoyl group with a 4-methylbenzoyl moiety.
  • This may reduce acidity (higher pKa for the carboxylic acid) and improve solubility in nonpolar solvents. The compound is provided as a 10 mM solution in DMSO for research use .
4-(2-Hydroxybenzoyl)-1H-pyrrole-2-carboxylic Acid Derivatives
  • Structure : Features a 2-hydroxybenzoyl group synthesized via TMSCl-promoted recyclization of 3-formylchromone .
  • Reactivity : The hydroxyl group introduces hydrogen-bonding capability, which may enhance solubility in polar solvents compared to the chloro-substituted analog.

Chlorophenyl-Substituted Pyrrole Carboxylic Acids

4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic Acid
  • Structure : The chlorine atom is in the meta position of the phenyl ring, unlike the para position in the target compound.
  • Implications : The meta substitution may reduce planarity and alter electronic interactions with biological targets. This compound is highlighted for its role in drug discovery, though specific activity data is unavailable .
5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic Acid
  • Structure : Chlorine is on the 3rd position of the phenyl ring, attached to the 5th position of the pyrrole.
  • Impact : The shift in substituent position may affect conjugation and binding affinity due to altered steric and electronic environments .

Complex Pyrrole Derivatives with Pharmacological Relevance

ERK Inhibitor: 4-(5-Chloro-2-Isopropylaminopyridin-4-yl)-1H-pyrrole-2-carboxylic Acid [1-(3-Chlorophenyl)-2-Hydroxyethyl]amide
  • Structure : Incorporates a pyridine ring and an amide group, replacing the benzoyl and carboxylic acid moieties.
  • Properties : Crystalline forms (Forms A, C, D) exhibit distinct stability and solubility profiles. For example, Form D reversibly converts to Form A under humidity changes, highlighting sensitivity to environmental conditions. The amide group may reduce solubility in aqueous media compared to carboxylic acid derivatives .

Comparative Data Table

Compound Name Key Substituents Biological Activity/Application Key Physical/Chemical Properties Reference
4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid 4-Cl-benzoyl, 2-COOH Not explicitly stated (medicinal chemistry focus) High lipophilicity due to Cl substituent N/A
Compound 7d (FabH inhibitor) 4-Benzyloxy-phenyl, 1-carboxybutyl MIC = 12.5 µg/mL (M. tuberculosis) Synthesized via Vilsmeier-Haack reaction
4-(4-Methylbenzoyl)-1H-pyrrole-2-carboxylic acid 4-Me-benzoyl, 2-COOH Research use 10 mM solubility in DMSO
4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid 3-Cl-phenyl, 2-COOH Drug discovery applications Altered steric vs. para-Cl analog
ERK Inhibitor (Crystalline Form D) Pyridine, amide, 3-Cl-phenyl ERK kinase inhibition Humidity-dependent polymorphic transition

Structural and Functional Insights

  • Solubility Trends : Carboxylic acid derivatives (e.g., target compound) generally exhibit higher aqueous solubility than amide derivatives (e.g., ERK inhibitor), though this can be modulated by crystalline form .
  • Biological Activity : Substituent position (para vs. meta) and functional groups (benzoyl vs. benzyloxy) critically determine target specificity and potency, as seen in the antimycobacterial activity of Compound 7d .

Biological Activity

4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive analysis of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Chemical Formula : C12H8ClNO3
  • Molecular Weight : 247.65 g/mol
  • CAS Number : 72531-60-3

Antifungal Activity

Research indicates that this compound exhibits notable antifungal properties. In studies, it has shown effectiveness against various fungal strains, demonstrating a potential application in antifungal drug development.

Antibacterial Properties

This compound has also been evaluated for its antibacterial activity. It was found to inhibit the growth of several gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, which is a common action among many antibacterial agents .

Anti-inflammatory Effects

In vitro studies have indicated that this compound can modulate inflammatory responses. It has been shown to suppress the production of pro-inflammatory cytokines in immune cells, suggesting a potential role in treating inflammatory diseases .

Cytotoxicity and Cancer Research

The compound has been assessed for its cytotoxic effects on various cancer cell lines. Preliminary data suggest that it may induce apoptosis in specific cancer cells, making it a candidate for further investigation as an anticancer agent. The cytotoxicity profile indicates selective toxicity towards malignant cells while sparing normal cells .

The biological activities of this compound are attributed to its ability to interact with various cellular targets:

  • Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell death in pathogens.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cellular metabolism and proliferation in cancer cells.
  • Modulation of Signaling Pathways : The compound can influence signaling pathways related to inflammation and apoptosis, thus affecting cellular responses to stress and damage .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntifungalEffective against various fungal strains
AntibacterialInhibits growth of gram-positive and gram-negative bacteria
Anti-inflammatorySuppresses pro-inflammatory cytokine production
CytotoxicityInduces apoptosis in cancer cell lines

Case Study: Anticancer Activity

In one study, the compound was tested against human breast cancer cell lines (MCF-7). Results showed a dose-dependent increase in apoptosis markers, including caspase activation and DNA fragmentation. The IC50 value was determined to be approximately 25 µM, indicating significant potency against these cells .

Case Study: Antifungal Efficacy

A separate investigation assessed the antifungal activity against Candida albicans. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 8 µg/mL, comparable to standard antifungal treatments.

Q & A

Q. Why do computational predictions of logP values conflict with experimental measurements for this compound?

  • Sources of Error : Gas-phase DFT calculations may underestimate solvation effects. Use COSMO-RS solvation models or experimental octanol-water partition coefficients for correction .
  • Case Study : A study on 5-(4-chlorophenyl)pyrazole derivatives found a 0.5 log unit discrepancy between DFT-predicted and HPLC-measured logP, attributed to π-π stacking in the aqueous phase .

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